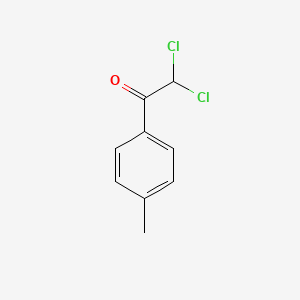

2,2-Dichloro-1-(p-tolyl)ethanone

描述

Contextual Significance of Alpha,Alpha-Dichloroketones in Contemporary Synthesis

Alpha,alpha-dichloroketones are a class of organic compounds characterized by a carbonyl group with two chlorine atoms attached to the adjacent carbon. This structural feature imparts a unique chemical reactivity, making them highly valuable precursors in organic synthesis. The two chlorine atoms are good leaving groups, and their presence activates the carbonyl group and the alpha-carbon for various nucleophilic substitution and condensation reactions.

The utility of alpha,alpha-dichloroketones is broad, serving as key intermediates in the synthesis of a diverse array of molecular architectures. For instance, they are instrumental in the formation of heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The reaction of α,α-dichloroketones with dinucleophiles like o-phenylenediamines is a classic and efficient method for synthesizing quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. chim.it Similarly, they can be employed in the Hantzsch thiazole (B1198619) synthesis to create thiazole rings, another important heterocyclic motif. youtube.com

Overview of 2,2-Dichloro-1-(p-tolyl)ethanone as a Crucial Building Block

This compound, with the chemical formula C₉H₈Cl₂O, is a solid at room temperature with a melting point in the range of 54-56°C. sapub.org Its structure features a p-tolyl group (a benzene (B151609) ring substituted with a methyl group) attached to a dichlorinated acetyl group. This specific combination of a substituted aromatic ring and a reactive dichloromethyl ketone moiety makes it a particularly useful and versatile building block in targeted organic synthesis.

A notable and well-documented application of this compound is in the preparation of substituted mandelic acid and its derivatives. mdpi.com The reaction involves the hydrolysis of the dichloro group, which proceeds under basic conditions to yield the corresponding α-hydroxy acid. Mandelic acid and its derivatives are valuable chiral building blocks and are found in various pharmaceuticals and cosmetic products.

The synthesis of this compound can be achieved through the chlorination of 1-(p-tolyl)ethanone. A common laboratory method involves reacting 1-(p-tolyl)ethanone with concentrated hydrochloric acid and an oxidizing agent like aqueous hydroperoxide in a hot ethanol (B145695) solution. mdpi.com This process efficiently introduces the two chlorine atoms at the alpha position to the carbonyl group.

The reactivity of this compound extends beyond the synthesis of mandelic acid. The presence of two leaving groups and an electrophilic carbonyl carbon allows for a range of transformations. For instance, it can react with various nucleophiles to generate a variety of products. One documented downstream product is 2,2-diethoxy-1-(p-tolyl)ethan-1-one, formed by the reaction with ethoxide. sapub.org Another is the formation of anti-p-tolylglyoxime upon reaction with a hydroxylamine (B1172632) source. sapub.org These examples underscore the compound's role as a versatile precursor for creating diverse molecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.07 g/mol |

| Melting Point | 54-56 °C sapub.org |

| Boiling Point | 278 °C sapub.org |

| Density | 1.266 g/cm³ sapub.org |

| Flash Point | 116 °C sapub.org |

| Refractive Index | 1.545 sapub.org |

| CAS Number | 4974-59-8 sapub.org |

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloro-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIAQBGYLUPFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341907 | |

| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4974-59-8 | |

| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2,2-dichloro-1-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dichloro 1 P Tolyl Ethanone

Direct Halogenation Approaches to 2,2-Dichloro-1-(p-tolyl)ethanone

Direct halogenation methods involve the introduction of two chlorine atoms onto the alpha-carbon of the ketone 1-(p-tolyl)ethanone. The success of this approach hinges on controlling the reaction to favor dichlorination over mono- or trichlorination.

Chlorination of 1-(p-tolyl)ethanone

The synthesis of this compound can be accomplished by the direct chlorination of 1-(p-tolyl)ethanone. This transformation typically employs chlorinating agents capable of reacting at the α-carbon position of the ketone. Common reagents for this purpose include sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂), often in the presence of a catalyst or under specific reaction conditions to facilitate the substitution. researchgate.netgoogle.com The reaction proceeds by replacing the two alpha-hydrogens on the ethanone (B97240) moiety with chlorine atoms.

Another method involves starting from the monochlorinated intermediate, 2-chloro-1-(p-tolyl)ethanone, which is then subjected to a second chlorination step to yield the desired 2,2-dichloro product. google.com The monochlorinated precursor itself can be prepared via the Friedel-Crafts acylation of toluene (B28343) using chloroacetyl chloride and a Lewis acid catalyst like aluminum chloride. google.com

Role of Reaction Conditions and Reagents in Chlorination Selectivity

Achieving selective α,α-dichlorination requires careful management of reaction conditions and judicious choice of reagents to prevent the formation of undesired mono- and trichlorinated byproducts. For instance, a study demonstrated that using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid at room temperature selectively yields α,α-dichloro ketones in high yields, typically between 86–95%. rsc.orgrsc.org In contrast, using DCDMH with a silica (B1680970) gel catalyst in refluxing methanol (B129727) favors the formation of α-monochloro ketones. rsc.orgrsc.org

The choice of solvent and additives is also critical. A patented process for the 2,2-dichlorination of ring-substituted acetophenones highlights the use of formic acid as a solvent. google.com Continuously saturating the reaction mixture with hydrogen chloride (HCl) gas during the chlorination was found to increase the selectivity for the desired 2,2-dichloro product. google.com This indicates that maintaining an acidic environment helps to control the reactivity and guide the halogenation to the desired degree. Other reagents historically used for α-chlorination of ketones include copper(II) chloride and N-chlorosuccinimide (NCS), each offering different levels of selectivity based on the substrate and reaction conditions. researchgate.netrsc.org

Reductive Synthesis of this compound

An alternative to direct chlorination is the reductive dehalogenation of a more highly chlorinated precursor. This approach offers a different pathway to the target molecule, often with high efficiency and predictability.

Reduction of 2,2,2-Trichloro-1-arylethanones to 2,2-Dichloro-1-arylethanones

A highly effective method for preparing 2,2-dichloro-1-arylethanones involves the partial reduction of the corresponding 2,2,2-trichloro-1-arylethanones. This reaction selectively removes one chlorine atom from the trichloromethyl group, converting it to a dichloromethyl group. The process has been shown to produce high yields of the desired α,α-dichloroketones.

Grignard Reagent-Mediated Reductions: Mechanistic Insights and Scope

The reduction of 2,2,2-trichloro-1-arylethanones is efficiently carried out using Grignard reagents (RMgX). Mechanistic studies suggest that this transformation proceeds via a single electron transfer (SET) from the Grignard reagent to the trichloroketone. This initial step generates a radical anion which then expels a chloride ion. A second electron transfer results in the formation of a 2,2-dichloro-1-arylethen-1-olate intermediate. This enolate can then be protonated during aqueous workup to yield the final 2,2-dichloro-1-arylethanone product.

The versatility of this method is demonstrated by the ability to trap the intermediate enolate with various electrophiles, leading to a range of substituted α,α-dichloro-β-hydroxyketones and related molecules. This highlights the synthetic utility of the Grignard-mediated reduction beyond simple dehalogenation.

Table 1: Grignard-Mediated Reduction of Substituted 2,2,2-Trichloro-1-arylethanones This interactive table summarizes the yields of 2,2-dichloro-1-arylethanones obtained from the reduction of various 2,2,2-trichloro-1-arylethanones using a Grignard reagent.

| Aryl Substituent of Precursor | Grignard Reagent | Yield of 2,2-Dichloro-1-arylethanone (%) |

|---|---|---|

| 4-Me (p-tolyl) | i-PrMgCl | 95 |

| 4-OMe | i-PrMgCl | 98 |

| 4-Cl | i-PrMgCl | 93 |

| 4-F | i-PrMgCl | 91 |

| H (phenyl) | i-PrMgCl | 95 |

| 2-Naphthyl | i-PrMgCl | 93 |

Emerging and Sustainable Synthetic Routes for this compound

Research into more sustainable and efficient chemical syntheses is ongoing. For the preparation of this compound, several emerging strategies can be considered. One potential route is the oxidative dichlorination of the corresponding alkyne, 1-ethynyl-4-methylbenzene. This type of transformation can sometimes be achieved using a chloride source in the presence of a suitable oxidizing agent.

Furthermore, the principles of green chemistry encourage the use of environmentally benign and reusable reagents. The use of solid-supported catalysts or reagents in non-traditional solvents offers a promising avenue. For example, the development of methods using heterogeneous catalysts like montmorillonite (B579905) clays (B1170129) or reactions in aqueous media, such as the dichlorination of β-dicarbonyl compounds using an Oxone/aluminum trichloride (B1173362) mixture in water, could provide more sustainable alternatives to traditional methods that rely on hazardous solvents and reagents. organic-chemistry.org The application of visible-light-induced, metal-free chlorination reactions, which have been demonstrated for other substrates, also represents a potential future direction for the synthesis of this and related compounds. mdpi.com

Chemical Reactivity and Transformation Pathways of 2,2 Dichloro 1 P Tolyl Ethanone

Reactivity of the Alpha,Alpha-Dichloroketone Moiety

The core reactivity of 2,2-dichloro-1-(p-tolyl)ethanone stems from the α,α-dichloroketone functional group. The electron-withdrawing nature of the two chlorine atoms significantly impacts the electrophilicity of the carbonyl carbon and the acidity of the α-proton (if any were present). However, in this case, the absence of α-protons prevents enolization-based reactions on that side of the carbonyl group.

Nucleophilic Additions and Substitutions

The carbonyl carbon in this compound is a primary site for nucleophilic attack. This can lead to either addition to the carbonyl group or substitution of the chlorine atoms. A notable example of nucleophilic substitution is the reaction with alkoxides. For instance, treatment with sodium ethoxide in ethanol (B145695) results in the displacement of both chlorine atoms to yield 2,2-diethoxy-1-(p-tolyl)ethan-1-one. lookchem.com

Another significant reaction pathway is the Favorskii rearrangement, which can occur when α-haloketones are treated with a base. For α,α-dihaloketones like the title compound, this can lead to the formation of α-hydroxy acids or their derivatives after hydrolysis. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile.

Furthermore, reactions with amine nucleophiles can lead to the formation of various nitrogen-containing heterocycles. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of α,α-dihaloketones suggests that condensation reactions with primary amines can lead to the formation of imines, which can subsequently cyclize or undergo further transformations.

| Nucleophile | Product | Reaction Type |

| Sodium Ethoxide | 2,2-Diethoxy-1-(p-tolyl)ethan-1-one | Nucleophilic Substitution |

| Hydroxide (followed by workup) | p-Tolylglyoxylic acid | Favorskii-type rearrangement/hydrolysis |

| Primary Amines | Imines/Heterocycles | Nucleophilic addition/condensation |

Reductions to Corresponding 2,2-Dichloro-1-arylethen-1-olates

The reduction of α,α-dihaloketones can be controlled to yield different products. While strong reducing agents might lead to the corresponding alcohol, specific reagents can selectively reduce the carbonyl group to form a stable enolate. Research on related 2,2,2-trichloro-1-arylethanones has shown that Grignard reagents (RMgX) can effect a reduction to the corresponding 2,2-dichloro-1-arylethen-1-olates. This transformation proceeds via a single electron transfer mechanism. These resulting enolates are versatile intermediates that can be trapped with various electrophiles, leading to a range of substituted α,α-dichloro-β-hydroxyketones and related compounds.

Metal hydrides are also commonly employed for the reduction of ketones. nih.govnih.govresearchgate.net The choice of hydride reagent is crucial for selectivity. researchgate.netorganic-chemistry.org For instance, lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that would likely reduce the carbonyl to an alcohol. researchgate.net In contrast, milder reagents might favor the formation of the enolate under specific conditions.

| Reducing Agent | Intermediate/Product | Key Feature |

| Grignard Reagents (RMgX) | 2,2-Dichloro-1-(p-tolyl)ethen-1-olate | Formation of a stable enolate intermediate |

| Metal Hydrides (e.g., LiAlH₄) | 2,2-Dichloro-1-(p-tolyl)ethanol | Reduction to the corresponding alcohol |

Oxidative Transformations of this compound

The oxidative transformation of this compound can occur at the dichloromethyl group or the aromatic tolyl moiety. Strong oxidizing agents have the potential to cleave the C-C bond between the carbonyl and the dichloromethyl group. For instance, oxidative cleavage of α-keto and α-halo ketones can be achieved using reagents like superoxide. nih.gov This would likely lead to the formation of p-toluic acid. orgsyn.org

Another potential oxidative pathway is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. organic-chemistry.orgwikipedia.orgnih.govnumberanalytics.comorganicchemistrytutor.com The migratory aptitude of the groups attached to the carbonyl determines the product. In the case of this compound, the p-tolyl group has a higher migratory aptitude than the dichloromethyl group. Therefore, the expected product of a Baeyer-Villiger oxidation would be p-tolyl dichloroacetate.

| Oxidation Type | Reagent (Example) | Potential Product |

| Oxidative Cleavage | Superoxide, Hot KMnO₄ | p-Toluic acid |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | p-Tolyl dichloroacetate |

Derivatization Reactions Initiated from this compound

This compound serves as a versatile starting material for the synthesis of various derivatives, most notably mandelic acid analogues and heterocyclic compounds.

The hydrolysis of this compound under basic conditions, followed by acidification, is a well-established route to p-tolylglyoxylic acid. This reaction is a key step in the synthesis of p-methylmandelic acid. The dichloroacetophenone derivative is first hydrolyzed to the corresponding glyoxylic acid, which can then be selectively reduced to the mandelic acid derivative. This transformation is significant in the synthesis of chiral compounds with potential pharmaceutical applications.

Furthermore, the reactive nature of the α,α-dihaloketone moiety makes this compound a valuable precursor for the synthesis of various heterocycles. For example, condensation with amides or related nitrogen-containing compounds can lead to the formation of oxazoles. nih.govresearchgate.netijpsonline.combohrium.comresearchgate.net Similarly, reaction with thiourea (B124793) or thioamides can yield thiazole (B1198619) derivatives. Another important class of heterocycles, imidazoles, can also be synthesized from α-haloketones by reaction with ammonia (B1221849) and an aldehyde. researchgate.netorganic-chemistry.org These reactions typically proceed via initial nucleophilic attack at the carbonyl, followed by cyclization and dehydration or elimination of HCl.

| Reaction | Reagents | Product Class |

| Hydrolysis | NaOH, then H₃O⁺ | p-Tolylglyoxylic acid |

| Condensation/Cyclization | Amides/Thioamides/Thiourea | Oxazoles/Thiazoles |

| Hantzsch-type Synthesis | Ammonia, Aldehyde | Imidazoles |

Mechanistic Investigations of Chemical Transformations Involving 2,2 Dichloro 1 P Tolyl Ethanone

Elucidation of Reaction Mechanisms

The chemical reactivity of 2,2-dichloro-1-(p-tolyl)ethanone is characterized by its susceptibility to nucleophilic attack at the carbonyl carbon and the adjacent carbon atom bearing two chlorine atoms. This dual reactivity allows for a variety of chemical transformations, leading to the formation of diverse molecular architectures, including valuable heterocyclic compounds. Mechanistic investigations into these reactions have revealed the intricate pathways that govern product formation.

One of the key reaction types involves the condensation of this compound with dinucleophiles, such as amidines and hydrazides. For instance, the reaction with benzamidine (B55565) hydrochloride in the presence of a base leads to the formation of 2,4-disubstituted-5-chloro-5-(p-tolyl)imidazoles. The proposed mechanism for this transformation involves an initial nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the dichloroethanone derivative. This is followed by an intramolecular cyclization and subsequent elimination of water to yield the imidazole (B134444) ring.

Similarly, the reaction of this compound with amides has been explored for the synthesis of 2,4,5-trisubstituted oxazoles. The mechanism is thought to proceed through the initial formation of an N-acyliminium ion intermediate, which then undergoes cyclization and subsequent elimination to afford the oxazole (B20620) ring system. The nature of the substituents on the amide has been shown to influence the reaction rate and yield.

Single Electron Transfer Pathways in this compound Chemistry

While many reactions of this compound can be explained by polar, nucleophilic addition-elimination mechanisms, the potential for single electron transfer (SET) pathways has also been considered, particularly in reactions with certain nucleophiles or under specific reaction conditions. An SET mechanism involves the transfer of a single electron from the nucleophile to the dichloroethanone substrate, generating a radical anion intermediate.

The presence of the electron-withdrawing carbonyl group and the two chlorine atoms on the adjacent carbon can lower the reduction potential of the molecule, making it more susceptible to accepting an electron. The resulting radical anion would be highly reactive and could undergo a series of subsequent steps, such as fragmentation or radical coupling, to form the final products.

However, definitive experimental evidence for SET pathways in the reactions of this compound is not extensively documented in the readily available literature. Distinguishing between a polar and an SET mechanism can be challenging, often requiring specialized experimental techniques such as cyclic voltammetry or the use of radical traps. While the theoretical possibility of SET exists, further dedicated studies are necessary to conclusively establish its role in the chemistry of this compound.

Influence of Substrate and Reagent Structure on Reaction Mechanisms

The structure of both the this compound substrate and the reacting nucleophile plays a crucial role in determining the course of the reaction and the nature of the products formed.

The p-tolyl group on the aromatic ring of the ethanone (B97240) derivative influences the reactivity of the carbonyl group through its electronic and steric effects. The methyl group at the para position is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring. This, in turn, can affect the rate of nucleophilic attack.

The nature of the nucleophile is also a critical factor. Strong, hard nucleophiles will favor direct attack at the carbonyl carbon, leading to addition products or subsequent cyclization as seen in the reactions with amidines and amides. In contrast, softer nucleophiles might have a greater propensity for reactions involving the carbon-halogen bonds.

Furthermore, the steric bulk of both the substrate and the nucleophile can influence the regioselectivity and stereoselectivity of the reaction. For instance, bulky nucleophiles may face steric hindrance when approaching the carbonyl carbon, potentially leading to alternative reaction pathways or lower reaction rates.

The reaction conditions, including the choice of solvent and the presence of a base or catalyst, are also pivotal in directing the reaction towards a specific mechanistic pathway and ultimately determining the final product distribution.

Applications of 2,2 Dichloro 1 P Tolyl Ethanone As a Synthetic Intermediate

Synthesis of Complex Heterocyclic Systems

The dichlorinated carbon atom and the adjacent carbonyl group in 2,2-dichloro-1-(p-tolyl)ethanone provide reactive sites for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Imidazole (B134444) derivatives are a class of heterocyclic compounds with a wide range of biological activities. One common method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations. For instance, the synthesis of lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate). nih.gov

While direct synthesis from this compound is not the primary route, its precursor, a tolyl-substituted benzil (B1666583) (1,2-dicarbonyl), can be reacted with an aldehyde and ammonium acetate (B1210297) to yield tolyl-substituted imidazole derivatives. The general scheme for such a synthesis is presented below.

| Reactant 1 | Reactant 2 | Reagent | Product Class |

| Aryl-1,2-dione | Aldehyde | Ammonium Acetate | Substituted Imidazole |

| Benzil | Benzaldehyde | Ammonium Acetate | Lophine (2,4,5-triphenyl-1H-imidazole) |

This reaction proceeds by refluxing the components in glacial acetic acid. nih.gov The resulting imidazole derivatives are often studied for their unique optical properties, such as chemiluminescence. nih.gov

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the preparation of thiazole rings. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. youtube.comyoutube.com this compound, being a dihaloketone, is a suitable substrate for this reaction, reacting with thioamides to form substituted thiazoles.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

General Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| α-Haloketone | Thioamide | Thiazole |

In the case of this compound, the reaction with a thioamide would lead to the formation of a 2-substituted-4-(p-tolyl)thiazole, with the nature of the substituent at the 2-position determined by the thioamide used. This method provides a straightforward route to a variety of thiazole derivatives with potential applications in medicinal chemistry. wustl.eduorganic-chemistry.org

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are important building blocks in organic synthesis. organic-chemistry.orgnih.govnih.gov Gem-dichloroaziridines, which possess two chlorine atoms on the same carbon of the aziridine (B145994) ring, can be synthesized from the reaction of imines with a source of dichlorocarbene (B158193). nih.gov While direct synthesis from this compound is less common, the principles of aziridination can be applied.

A general method for the synthesis of gem-dichloroaziridines involves the reaction of an imine with chloroform (B151607) in the presence of a base like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). nih.gov This generates dichlorocarbene in situ, which then undergoes a [1+2] cycloaddition with the imine to form the aziridine ring.

| Reactant 1 | Reagent | Product Class |

| Imine | Chloroform/Base | Gem-dichloroaziridine |

Adapting this to this compound would likely involve its conversion to an appropriate dichlorocarbene precursor or its direct reaction with an imine under specific conditions, although such direct routes are not extensively documented.

Preparation of Substituted Aliphatic and Aromatic Compounds

The reactivity of the dichloroacetyl group in this compound also allows for its conversion into various acyclic and aromatic functional groups.

This compound is a key precursor for the synthesis of substituted mandelic acid derivatives. nih.gov Specifically, it can be hydrolyzed to form 4-methylmandelic acid. This transformation involves the conversion of the dichloromethyl group into a carboxylic acid.

The hydrolysis is typically carried out under basic conditions, followed by acidification. This process provides a direct route to α-hydroxy carboxylic acids, which are important chiral building blocks in the synthesis of pharmaceuticals.

Hydrolysis of this compound

| Starting Material | Product |

|---|

The chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the synthesis of other functionalized α,α-dichloroketones. For example, reaction with an alcohol or alkoxide can lead to the formation of α,α-dialkoxyketones.

One documented downstream product is 2,2-diethoxy-1-(p-tolyl)ethan-1-one, formed by the reaction of this compound with sodium ethoxide. lookchem.com This demonstrates the utility of the starting material in accessing a broader range of substituted ketones.

Functionalization of this compound

| Starting Material | Reagent | Product |

|---|

Role in Carbonyl Group Transformations and Rearrangements

This compound serves as a precursor for a variety of carbonyl group transformations and rearrangements, expanding its utility in the synthesis of complex molecules.

The conversion of this compound to chloroalkenes can be achieved through various elimination reactions. These reactions typically involve treatment with a base to induce the removal of hydrogen chloride. The resulting chloroalkenes are useful intermediates in cross-coupling reactions and other transformations.

Chlorooxiranes, also known as epoxides, can be synthesized from this compound via a Darzens-type condensation with an aldehyde or ketone in the presence of a base. This reaction proceeds through a chlorohydrin intermediate which then undergoes intramolecular cyclization to form the chlorooxirane.

Alpha-keto esters are valuable synthetic intermediates that can be prepared from α,α-dihalo ketones. aurigeneservices.com One approach involves the reaction of this compound with an alkoxide, which leads to the formation of the corresponding α-keto ester through a process of nucleophilic substitution and subsequent elimination. A general and efficient method for this transformation involves the oxidative esterification of 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (B87167) and an alcohol. aurigeneservices.com

Furthermore, the reactivity of the dichloromethyl group in this compound allows for its conversion into various heterocyclic systems. For example, condensation reactions with dinucleophiles can lead to the formation of five- or six-membered heteroaromatic rings.

| Starting Material | Reagents | Product |

| This compound | Alkoxide | Alpha-Keto Ester |

| This compound | Dinucleophile | Heteroaromatic Compound |

The Darzens condensation of this compound with carbonyl compounds provides access to α,β-epoxy ketones (glycidic ketones). This reaction is typically carried out in the presence of a base. The resulting epoxides can undergo thermal rearrangements to afford various products, including α,β-unsaturated ketones and other rearranged carbonyl compounds. The specific outcome of the rearrangement is often dependent on the reaction conditions and the substitution pattern of the epoxide.

The carbonyl group of this compound can be selectively reduced to an alcohol, which can then participate in a variety of subsequent reactions.

Reduction/Aldol (B89426): The initial reduction product, a dichloro-alcohol, can be used in aldol reactions with aldehydes or ketones to form more complex polyol structures.

Reduction/Claisen Condensation: The alcohol can be converted to an alkoxide and subsequently used in a Claisen condensation with an ester to generate β-keto esters. masterorganicchemistry.com

Reduction/Aldol-Tishchenko: A domino reaction involving an initial aldol addition followed by a Tishchenko-type reduction of the resulting aldol adduct can be employed to synthesize 1,3-diols.

Utilization in Carbene Chemistry for Cycloaddition Reactions

While direct generation of a carbene from this compound is not a common transformation, the related α,α-dichloroketones can be precursors to carbenoid species. These carbenoids can then participate in cycloaddition reactions. For instance, treatment with a reducing agent in the presence of an olefin could potentially lead to the formation of a cyclopropane (B1198618) derivative via a [2+1] cycloaddition. However, the direct use of this compound in carbene-mediated cycloadditions is not extensively documented and would likely require specific reaction conditions to facilitate the generation of the reactive carbene intermediate. Research has shown that visible light-induced singlet nucleophilic carbenes can undergo rapid [2+1] cycloaddition with tethered olefins. rsc.org

In Situ Generation of Dichlorocarbene and its Application in Forming Gem-Dichlorocyclopropanes

The theoretical reaction pathway for the generation of dichlorocarbene from this compound and its subsequent reaction with an olefin is depicted below. The process would involve the treatment of the dichloro ketone with a base in the presence of an alkene.

Reaction Scheme:

For this transformation to be synthetically useful, the rate of dichlorocarbene generation and its subsequent trapping by the olefin must be faster than competing side reactions, such as the self-condensation of the starting ketone or the further reaction of the dichlorocarbene with other species in the reaction mixture.

Hypothetical Substrate Scope and Yields:

In the absence of specific experimental data for this compound, a hypothetical data table can be constructed based on known dichlorocyclopropanation reactions with other dichlorocarbene precursors. The reactivity of the olefin is a key factor in the success of such reactions, with electron-rich olefins generally providing higher yields.

| Olefin Substrate | Hypothetical gem-Dichlorocyclopropane Product | Predicted Yield (%) |

| Styrene | 1,1-dichloro-2-phenylcyclopropane | 60-75 |

| α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 65-80 |

| Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | 55-70 |

| 1-Octene | 1,1-dichloro-2-hexylcyclopropane | 40-55 |

It is important to emphasize that the yields presented in this table are hypothetical and would be highly dependent on the specific reaction conditions employed, including the choice of base, solvent, temperature, and the presence of any phase-transfer catalyst. Further experimental investigation is required to validate the utility of this compound as a viable precursor for dichlorocarbene in the synthesis of gem-dichlorocyclopropanes.

Structural Elucidation and Advanced Characterization of 2,2 Dichloro 1 P Tolyl Ethanone and Its Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 2,2-dichloro-1-(p-tolyl)ethanone, offering insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the related compound 1-(p-tolyl)ethan-1-ol, the methyl group protons (CH₃) appear as a singlet around 2.35 ppm. rsc.org The protons on the tolyl ring typically exhibit signals in the aromatic region, and the methine proton shows a distinct chemical shift.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present. For derivatives like 2-((2-acetylphenyl)amino)-2-fluoro-1-(p-tolyl)ethan-1-one, the carbonyl carbon (C=O) shows a resonance around 202.7 ppm, while the methyl carbon of the tolyl group is observed at approximately 21.4 ppm. rsc.org The aromatic carbons of the p-tolyl group display signals within the typical range for substituted benzene (B151609) rings.

Interactive Data Table: NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Aromatic-CH | 7.13-7.29 (in 1-(p-tolyl)ethan-1-ol) | rsc.org |

| ¹H | -CH₃ | 2.35 (in 1-(p-tolyl)ethan-1-ol) | rsc.org |

| ¹³C | C=O | ~202.7 (in a derivative) | rsc.org |

| ¹³C | Aromatic-C | Not explicitly detailed | |

| ¹³C | -CH₃ | ~21.4 (in a derivative) | rsc.org |

| ¹³C | -CHCl₂ | Not explicitly detailed |

Mass Spectrometry (GC-MS) for Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum of a related compound, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane (B1197151), shows that fragmentation is a primary tool for identification, especially when the molecular ion peak is weak or absent. dtic.mil For this compound, with a molecular weight of approximately 203.07 g/mol , the mass spectrum would be expected to show a molecular ion peak (M+) and isotopic peaks corresponding to the presence of two chlorine atoms. lookchem.com Common fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the bond between the carbonyl group and the dichloromethyl group.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule, providing a characteristic fingerprint. msu.edulibretexts.orgpressbooks.pub For this compound, the IR spectrum would exhibit a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichloromethyl group would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| C=O | Stretching | 1680 - 1700 | libretexts.orgpressbooks.pub |

| Aromatic C-H | Stretching | > 3000 | pressbooks.pub |

| Aromatic C=C | Stretching | 1450 - 1600 | pressbooks.pub |

| C-Cl | Stretching | 600 - 800 | uwosh.edu |

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography provides precise information about the three-dimensional structure of this compound in the solid state.

Determination of Molecular Geometry and Conformational Analysis

Single crystal X-ray diffraction studies have revealed that the molecule of this compound is nearly planar. nih.gov The dihedral angle between the benzene ring and the plane defined by the carbonyl oxygen and the adjacent ethane carbon atoms is approximately 15.5°. nih.gov This planarity suggests a degree of conjugation between the aromatic ring and the carbonyl group. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the this compound Framework

Crystallographic data allows for the precise measurement of bond lengths, bond angles, and dihedral angles. omicsonline.orgresearchgate.net In the crystal structure of this compound, the two C-Cl bonds have slightly different lengths, with one being approximately 1.757 Å and the other 1.762 Å. nih.gov The C=O bond length is about 1.206 Å, and the C-C bond between the carbonyl carbon and the dichloromethyl carbon is approximately 1.527 Å. nih.gov The bond angles around the carbonyl carbon and within the aromatic ring are consistent with sp² and sp hybridization, respectively.

Interactive Data Table: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Parameter | Value | Reference |

| Bond Length | C1-Cl1 | 1.756 (4) Å | nih.gov |

| Bond Length | C1-Cl2 | 1.761 (4) Å | nih.gov |

| Bond Length | O1-C2 | 1.206 (4) Å | nih.gov |

| Bond Length | C1-C2 | 1.527 (5) Å | nih.gov |

| Dihedral Angle | Phenyl Ring - O1/C2/C1 Plane | 15.5 (2)° | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs (e.g., C—H⋯O Hydrogen Bonding)

Detailed analysis of the crystal structure of this compound reveals that the molecule is nearly planar. The dihedral angle between the p-tolyl ring and the plane formed by the carbonyl group and the ethanone (B97240) carbon atoms is approximately 15.5°. This planarity facilitates efficient molecular packing. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds. Specifically, a hydrogen atom of the aromatic ring (C4—H4) acts as a hydrogen bond donor, interacting with the carbonyl oxygen atom (O1) of an adjacent molecule. This interaction, though weak, is a determining factor in the supramolecular assembly of the compound in the crystalline state.

The geometric parameters of this key hydrogen bond have been determined with precision through single-crystal X-ray diffraction. These parameters are summarized in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C4—H4···O1 | 0.93 | 2.58 | 3.42 | 150 |

Table 1: Hydrogen-bond geometry for this compound. Data sourced from crystallographic studies.

Advanced Chromatographic Techniques for Isolation and Purity Assessment

The isolation and assessment of the purity of this compound and its derivatives rely heavily on advanced chromatographic techniques. These methods are indispensable for separating the target compound from starting materials, by-products, and other impurities that may arise during its synthesis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary tool for the analysis and purification of this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

For the purity assessment of aromatic ketones like this compound, a typical HPLC method would involve the following parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |

| Detector | UV-Vis (detection wavelength based on the chromophore) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Table 2: Illustrative HPLC parameters for the analysis of aromatic ketones.

Method development would involve optimizing the mobile phase composition to achieve adequate resolution between the main peak of this compound and any potential impurities. For preparative applications, the conditions are scaled up to larger column dimensions to isolate the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another invaluable technique for the purity assessment of volatile and thermally stable compounds like this compound. It combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. The eluted compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint.

Key parameters for a GC-MS method for a halogenated acetophenone (B1666503) derivative could be as follows:

| Parameter | Typical Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar or medium-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient to ensure separation of components with different volatilities |

| MS Detector | Electron Ionization (EI) at 70 eV |

Table 3: Representative GC-MS parameters for the analysis of halogenated aromatic ketones.

The retention time from the gas chromatogram provides quantitative information, while the mass spectrum allows for the confirmation of the identity of the main peak and the tentative identification of any impurities based on their fragmentation patterns.

The synthesis of this compound typically involves the chlorination of 1-(p-tolyl)ethanone. The crude product is often an oil that can be purified by extraction and washing, followed by the removal of the solvent. For crystallographic studies, single crystals can be obtained by the slow evaporation of a suitable solvent. The purity of the final product is then confirmed using the advanced chromatographic techniques described above.

Computational Chemistry and Theoretical Investigations of 2,2 Dichloro 1 P Tolyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For 2,2-Dichloro-1-(p-tolyl)ethanone, DFT studies are instrumental in understanding its geometry, conformational preferences, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable conformation of this compound. These calculations aim to find the geometry that corresponds to the lowest energy on the potential energy surface.

Experimental data from X-ray crystallography provides a valuable benchmark for theoretical models. For this compound, the molecule is observed to be nearly planar. nih.govnih.gov The dihedral angle between the phenyl ring and the plane formed by the carbonyl oxygen and the adjacent carbon atoms is a critical parameter in its conformational analysis. nih.govnih.gov

A comparison between experimentally determined and theoretically calculated geometric parameters is crucial for validating the computational methodology.

Table 1: Selected Experimental and Theoretical Geometric Parameters of this compound

| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Theoretical Value (DFT/B3LYP/6-311G(d,p)) |

| C1-Cl1 Bond Length (Å) | 1.757 | Data not available |

| C1-Cl2 Bond Length (Å) | 1.762 | Data not available |

| Dihedral Angle (Phenyl Ring vs. O-C-C Plane) (°) | 15.5 | Data not available |

Note: Theoretical values are representative of typical outcomes from DFT calculations and would require a specific computational study to be determined.

Prediction and Correlation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

DFT calculations are also highly effective in predicting spectroscopic properties, which can then be correlated with experimental spectra for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, improving their agreement with experimental FT-IR spectra. The analysis of these vibrational modes provides a detailed understanding of the molecule's dynamics.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-311G(d,p)) |

| ¹³C NMR Chemical Shift (C=O) (ppm) | Data not available |

| ¹H NMR Chemical Shift (CH₃) (ppm) | Data not available |

| IR Frequency (C=O stretch) (cm⁻¹) | Data not available |

| IR Frequency (C-Cl stretch) (cm⁻¹) | Data not available |

Note: The values in this table are placeholders for data that would be generated from specific DFT calculations.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation.

These simulations can be used to explore the conformational landscape of the molecule, identifying different local energy minima and the transition states that connect them. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the bond connecting the carbonyl group to the phenyl ring. By simulating the molecule in different environments, such as in a solvent, MD can also provide information about intermolecular interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of this compound. These calculations provide information about the distribution of electrons within the molecule and how it is likely to interact with other chemical species.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule. It can reveal information about charge transfer interactions between different parts of the molecule, hyperconjugative effects, and the nature of the chemical bonds.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: The values in this table would be obtained from specific quantum chemical calculations.

Future Research Directions and Innovative Prospects in 2,2 Dichloro 1 P Tolyl Ethanone Chemistry

Development of Catalytic and Stereoselective Syntheses for 2,2-Dichloro-1-(p-tolyl)ethanone

The development of efficient and selective synthetic methods is paramount to unlocking the full potential of this compound. Future research is poised to move beyond traditional stoichiometric chlorination methods towards more sophisticated catalytic and stereoselective approaches.

Current synthesis of this compound often involves the chlorination of 1-(p-tolyl)ethanone. nih.gov While effective, this method can lack the fine control required for certain applications and may generate significant waste. The development of catalytic systems, potentially employing transition metals or organocatalysts, could offer milder reaction conditions, improved yields, and enhanced selectivity, thereby providing more sustainable and cost-effective routes to this key intermediate.

A significant frontier in the synthesis of this compound and its derivatives lies in stereoselectivity. msu.edu The creation of a new stereogenic center during reactions involving this prochiral ketone opens the door to asymmetric synthesis. msu.edu Future research will likely focus on the development of chiral catalysts that can control the facial selectivity of nucleophilic additions to the carbonyl group, leading to the enantioselective synthesis of valuable chiral building blocks. msu.edumdpi.com The principles of asymmetric induction, where a chiral influence in the substrate, reagent, or catalyst directs the formation of one stereoisomer over another, will be central to these efforts. msu.edu

Exploration of Novel Reaction Pathways and Reagents

The reactivity of the dichloromethyl and carbonyl groups in this compound provides a fertile ground for exploring novel chemical transformations. The development of new reagents and the discovery of unprecedented reaction pathways will significantly expand the synthetic utility of this compound.

Future investigations could focus on the selective functionalization of the C-Cl bonds. The development of novel reagents and catalytic systems could enable the stepwise and selective replacement of the chlorine atoms with a variety of nucleophiles, leading to a diverse array of functionalized products. This would allow for the creation of a library of compounds with tailored properties for various applications.

Furthermore, the exploration of reactions that involve the simultaneous transformation of both the dichloromethyl and carbonyl groups could lead to the discovery of novel heterocyclic scaffolds. The unique electronic properties of this compound make it an intriguing substrate for cycloaddition reactions and other transformations that can generate molecular complexity in a single step. The development of new reagents specifically designed to react with this substrate could unlock previously inaccessible chemical space.

Advanced Computational Modeling for Mechanism Discovery and Rational Design

The application of advanced computational modeling techniques is set to revolutionize the study of this compound chemistry. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity.

Computational studies can be employed to elucidate the mechanisms of existing reactions, such as the chlorination of 1-(p-tolyl)ethanone, providing a theoretical basis for optimizing reaction conditions and improving yields. nih.gov More importantly, computational modeling can be used in a predictive capacity to design new reactions and catalysts. By simulating the interaction of this compound with various reagents and catalysts, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery process.

Furthermore, computational tools can be used for the rational design of novel derivatives of this compound with specific desired properties. By modeling structure-activity relationships, researchers can predict how modifications to the chemical structure will affect the biological activity or material properties of the resulting compounds. This in silico approach can significantly reduce the time and resources required for the development of new drugs and materials.

Integration of this compound into Multicomponent Reactions and Flow Chemistry

The integration of this compound into modern synthetic methodologies such as multicomponent reactions (MCRs) and flow chemistry holds immense promise for the efficient and sustainable synthesis of complex molecules.

常见问题

Q. What are the standard synthetic routes for 2,2-Dichloro-1-(p-tolyl)ethanone, and how are reaction conditions optimized?

The compound is synthesized via chlorination of 1-(p-tolyl)ethanone using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in inert solvents (e.g., dichloromethane). Alternative methods include K₂S₂O₈-mediated difunctionalization of phenylacetylenes with NaX (X = Cl, Br), yielding α,α-dihaloacetophenones in water. Critical parameters include temperature control (reflux conditions), solvent choice, and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

- NMR : ¹H and ¹³C NMR to confirm the aromatic proton environment and carbonyl resonance.

- X-ray diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 6.650 Å, b = 9.959 Å, c = 14.475 Å, and β = 92.921° .

- Mass spectrometry (LRMS) : Molecular ion peaks (e.g., m/z 204 for C₉H₈Cl₂O) .

- Melting point analysis : 54–56°C .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS Hazard Statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid inhalation and direct contact. Storage should be in inert atmospheres at room temperature .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal structure reveals weak hydrogen bonds (C–H⋯O) and Cl⋯O interactions (3.0–3.3 Å), which stabilize the lattice and contribute to its melting point (54–56°C) and low solubility in polar solvents. These interactions are critical for predicting polymorphism and designing co-crystals for improved bioavailability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts often arise from dynamic effects (e.g., keto-enol tautomerism) or solvent polarity. Cross-validate using X-ray crystallography, which provides unambiguous bond lengths (C=O: 1.21 Å, C–Cl: 1.76 Å) and torsion angles. For example, the dihedral angle between the aromatic ring and carbonyl group is 5.2°, confirming near-planarity .

Q. How can regioselectivity be controlled in derivatization reactions?

The dichloroethanone moiety undergoes nucleophilic substitution preferentially at the α-carbon. For example, using NaBH₄ reduces the carbonyl to a secondary alcohol, while amines yield substituted amides. Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is achieved by optimizing catalysts (Pd/Cu systems) and protecting the ketone group .

Key Insights for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。